molecular formula C21H27NO5S B12205097 3-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid

3-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid

Cat. No.: B12205097
M. Wt: 405.5 g/mol
InChI Key: HQBUHRAMRMTXJV-UHFFFAOYSA-N
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Description

3-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a butoxy group, a tert-butyl group, and a sulfonamido group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of benzoic acid derivatives to introduce nitro groups.

    Reduction: Reduction of the nitro groups to amines.

    Sulfonation: Introduction of the sulfonamido group through sulfonation reactions.

    Alkylation: Introduction of the butoxy and tert-butyl groups through alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamido group can mimic the structure of p-aminobenzoic acid (PABA), interfering with the synthesis of folic acid in bacteria, thus exhibiting antimicrobial properties. Additionally, the compound may interact with other cellular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simpler structure without the butoxy, tert-butyl, and sulfonamido groups.

    Sulfanilamide: Contains a sulfonamido group but lacks the butoxy and tert-butyl groups.

    tert-Butylbenzoic Acid: Contains a tert-butyl group but lacks the butoxy and sulfonamido groups.

Uniqueness

3-(2-Butoxy-5-tert-butylbenzenesulfonamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the butoxy, tert-butyl, and sulfonamido groups makes it distinct from other benzoic acid derivatives and sulfonamides.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

3-[(2-butoxy-5-tert-butylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C21H27NO5S/c1-5-6-12-27-18-11-10-16(21(2,3)4)14-19(18)28(25,26)22-17-9-7-8-15(13-17)20(23)24/h7-11,13-14,22H,5-6,12H2,1-4H3,(H,23,24)

InChI Key

HQBUHRAMRMTXJV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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